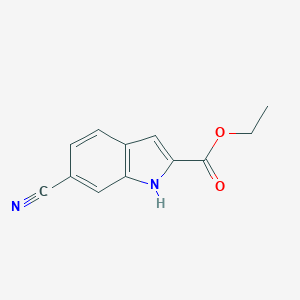

Ethyl-6-Cyano-1H-Indol-2-carboxylat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole derivatives involves various strategies, including photochemical reactions and multicomponent tandem processes. For example, irradiation of certain precursors in ethanol leads to substituted indole carboxylates, showcasing the photochemical approach's utility in synthesizing cycloprop[b]indoles (Ikeda et al., 1977). Another method involves a three-component tandem reaction incorporating acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to synthesize diversified pyrimido[1,2-a]indoles (Gupta et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through crystallography and spectroscopy. For instance, crystal structure and Hirshfeld surface analysis of a related compound revealed significant insights into the intermolecular interactions, including hydrogen bonding and π interactions, stabilizing the crystal structure (Geetha et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, highlighting their reactivity and functional group compatibility. The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, for example, allows for regioselective modification of the indole core, demonstrating the compound's versatility in organic synthesis (Tani et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthese von Indolderivaten

Indolderivate sind in Naturprodukten und Arzneimitteln von Bedeutung . Sie spielen eine entscheidende Rolle in der Zellbiologie . Ethyl-6-Cyano-1H-Indol-2-carboxylat kann bei der Synthese dieser Derivate verwendet werden .

Behandlung von Krebszellen

Indolderivate, einschließlich this compound, haben ein Potenzial bei der Behandlung von Krebszellen gezeigt . Sie haben in den letzten Jahren aufgrund ihrer biologisch wichtigen Eigenschaften zunehmend Aufmerksamkeit erregt .

Behandlung von Mikroben

Indolderivate wurden auch bei der Behandlung von Mikroben eingesetzt . Ihre biologischen Eigenschaften machen sie effektiv bei der Bekämpfung verschiedener Arten von mikrobiellen Infektionen .

Behandlung von Störungen

Indolderivate wurden bei der Behandlung verschiedener Störungen im menschlichen Körper eingesetzt . Ihre vielfältigen biologischen Eigenschaften machen sie für diesen Zweck geeignet .

Antivirale Aktivität

Indolderivate besitzen verschiedene biologische Aktivitäten, einschließlich antiviraler Aktivität

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 6-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and light can significantly impact the stability and efficacy of many compounds .

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of Ethyl 6-cyano-1H-indole-2-carboxylate are yet to be identified .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Eigenschaften

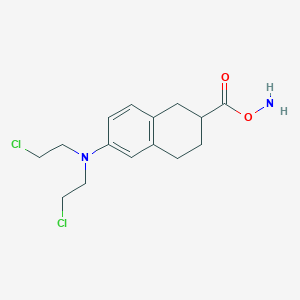

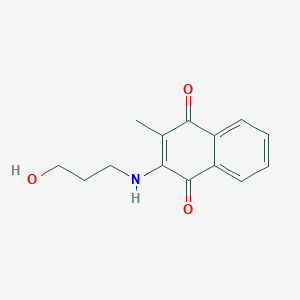

IUPAC Name |

ethyl 6-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCDNWPSPSMAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405807 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104291-81-8 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)